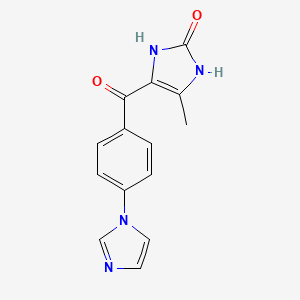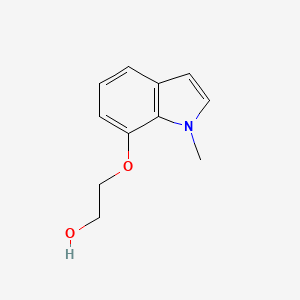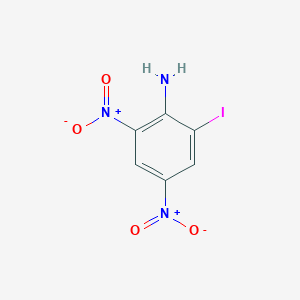
4-(2-Hydroxyethyl)-1-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-1-naphthonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxyethyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-1-naphthonitrile typically involves the reaction of 4-bromonaphthalene-1-carbonitrile with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyethyl)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonitrile group can be reduced to form an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2-Carboxyethyl)naphthalene-1-carbonitrile
Reduction: 4-(2-Aminoethyl)naphthalene-1-carbonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)-1-naphthonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethyl)-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, while the carbonitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenecarbonitrile: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
2-Naphthalenecarbonitrile: Similar structure but with the carbonitrile group in a different position, affecting its reactivity and applications.
4-(2-Hydroxyethyl)benzonitrile: Contains a benzene ring instead of a naphthalene ring, leading to different chemical properties and applications.
Uniqueness
4-(2-Hydroxyethyl)-1-naphthonitrile is unique due to the presence of both the hydroxyethyl and carbonitrile groups on a naphthalene backbone. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields.
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H11NO/c14-9-11-6-5-10(7-8-15)12-3-1-2-4-13(11)12/h1-6,15H,7-8H2 |
Clé InChI |
ZYERAUDGKPMKSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=CC=C(C2=C1)CCO)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Iodo-2-propylimidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8453592.png)

![2-{4-[(Quinoxalin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B8453607.png)

![2-bromo-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide](/img/structure/B8453614.png)



![[3-Methyl-4-(piperazin-1-yl)phenyl]methanol](/img/structure/B8453648.png)

![2-[1-(3,4,5-Trifluorophenyl)ethylamino]ethanol](/img/structure/B8453660.png)


